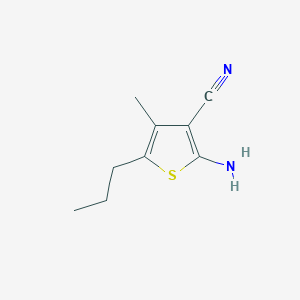

2-Amino-4-methyl-5-propylthiophene-3-carbonitrile

描述

Discovery and Evolution of 2-Aminothiophene Derivatives

The foundational work on 2-aminothiophene derivatives began with Karl Gewald’s seminal 1960s research, which established a generalizable route for synthesizing polysubstituted 2-aminothiophenes via the condensation of ketones, α-cyanoesters, elemental sulfur, and base. This reaction, now known as the Gewald reaction, revolutionized access to thiophene-based scaffolds by enabling the incorporation of diverse substituents at positions 3, 4, and 5 of the heterocyclic ring. Early studies focused on optimizing yields and exploring substituent effects, with 2-amino-4-methyl-5-propylthiophene-3-carbonitrile representing a logical progression in this lineage. Its synthesis builds upon Gewald’s principles but introduces alkyl chains (methyl and propyl) to modulate lipophilicity and steric bulk, addressing limitations observed in earlier derivatives.

The evolution of 2-aminothiophene chemistry has been marked by three key phases:

- Exploratory Synthesis (1960s–1980s) : Initial efforts prioritized reaction scalability and structural diversification, often yielding derivatives with limited functional group compatibility.

- Mechanistic Elucidation (1990s–2010s) : Advanced computational tools, such as density functional theory (DFT), clarified the role of sulfur in cyclization steps and guided the design of regioselective pathways.

- Application-Driven Innovation (2020s–Present) : Contemporary research emphasizes the integration of 2-aminothiophenes into drug discovery pipelines and materials science, with this compound serving as a testbed for these applications.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique niche within heterocyclic chemistry due to its balanced electronic and steric profile. The thiophene core provides aromatic stability and π-conjugation, while substituents confer distinct reactivity:

Compared to simpler analogs like 2-amino-4-methyl-5-nitrothiophene-3-carbonitrile, the propyl substituent in this compound reduces intermolecular dipole-dipole interactions, enhancing its compatibility with hydrophobic environments. This structural feature has proven advantageous in medicinal chemistry, where balanced solubility is critical for membrane permeability.

Significance in Academic Research Framework

Academic investigations into this compound have focused on three primary domains:

- Synthetic Methodology : The compound’s synthesis has been a platform for testing innovative catalytic systems. For example, microwave-assisted Gewald reactions reduce reaction times from hours to minutes while maintaining yields above 80%. Similarly, Lewis acid catalysts like ytterbium triflate have been employed to suppress side reactions during cyclization.

- Biological Activity : Derivatives of this compound exhibit promising activity as positive allosteric modulators (PAMs) of class B G-protein-coupled receptors (GPCRs), including the glucagon-like peptide 1 receptor (GLP-1R). Structural studies suggest that the propyl chain enhances binding pocket complementarity by occupying hydrophobic subpockets.

- Materials Science : The cyano group’s electron-withdrawing nature makes the compound a candidate for organic semiconductors. Preliminary studies indicate charge carrier mobilities of 0.12 cm²/V·s in thin-film transistors, rivaling established thiophene-based materials.

Historical Development of Research Methodologies

The research toolkit for studying this compound has evolved dramatically:

- 1960s–1980s : Reliance on traditional characterization techniques (melting point, elemental analysis) and one-dimensional nuclear magnetic resonance (NMR).

- 1990s–2010s : Adoption of high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural validation.

- 2020s–Present : Integration of machine learning for reaction optimization and cryo-electron microscopy (cryo-EM) for studying receptor-ligand interactions.

A landmark achievement was the application of r²SCAN-3c density functional theory to elucidate the mechanism of Michael adduct cyclization in related dihydrothiophenes. This computational approach revealed that the propyl group’s steric bulk favors a stepwise cyclization pathway over concerted mechanisms, reducing energy barriers by 12–15 kcal/mol.

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methyl-5-propylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-3-4-8-6(2)7(5-10)9(11)12-8/h3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFNHHDMQLXUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(S1)N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .

化学反应分析

2-Amino-4-methyl-5-propylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

2-Amino-4-methyl-5-propylthiophene-3-carbonitrile is being explored for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties by inhibiting the proliferation of various cancer cell lines. Its structural modifications enhance its anti-proliferative effects, suggesting a strong structure-activity relationship (SAR) .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, indicating its potential as a treatment for infections .

Material Science

In the realm of material science, this compound serves as a building block for synthesizing advanced materials:

- Organic Semiconductors : The compound is utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties .

- Functional Materials : It has been incorporated into the synthesis of electrochromic materials and liquid crystalline substances, showcasing its versatility in creating innovative materials .

Industrial Applications

The compound is also significant in industrial chemistry:

- Synthesis of Specialty Chemicals : It acts as an intermediate in producing various specialty chemicals, including corrosion inhibitors and agrochemicals .

Anticancer Efficacy Study

A study demonstrated that structural modifications in thiophene derivatives, including this compound, led to enhanced anti-proliferative effects against various cancer cell lines. The research emphasized the importance of the amino and carbonitrile groups in mediating these effects .

Antimicrobial Screening

Another research effort evaluated the antimicrobial properties of multiple thiophene derivatives. Results indicated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential applications in treating infections .

作用机制

The mechanism of action of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The following table summarizes structurally related compounds and their similarity scores (based on molecular frameworks and substituent patterns) to 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile:

| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| This compound | 40106-17-0 | 4-methyl, 5-propyl | C₉H₁₁N₂S | 0.95 (Reference) | Reference compound |

| 2-Amino-6-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 329222-96-0 | 6-propyl, tetrahydrobenzo ring | C₁₁H₁₆N₂S | 0.96 | Cyclohexene-fused ring system; altered substituent position |

| 2-Amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 143586-81-6 | 6-ethyl, tetrahydrobenzo ring | C₁₀H₁₄N₂S | 0.96 | Shorter alkyl chain (ethyl vs. propyl) |

| 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | 350996-91-7 | Cyclooctene-fused ring | C₁₀H₁₄N₂S | 1.00 | Larger cyclic framework; no alkyl substituents |

| 2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile | 40106-14-7 | Cyclododecene-fused ring | C₁₄H₂₂N₂S | 1.00 | Extended macrocyclic structure |

Notes:

Physicochemical and Reactivity Differences

Solubility and Lipophilicity :

- Cyclic derivatives (e.g., CAS 350996-91-7) show lower solubility in polar solvents due to increased molecular rigidity and nonpolar surface area.

Electronic Effects :

- Electron-withdrawing groups (e.g., carbonitrile) stabilize the thiophene ring, but the methyl and propyl groups introduce steric hindrance, reducing nucleophilic reactivity at position 5 compared to unsubstituted analogs.

- Fused cyclic systems (e.g., tetrahydrobenzo derivatives) delocalize electron density across the ring system, altering redox behavior and UV-Vis absorption profiles.

生物活性

2-Amino-4-methyl-5-propylthiophene-3-carbonitrile (CAS No. 143586-81-6) is a compound belonging to the thiophene class, which has garnered interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction, which is known for generating thiophene derivatives. The compound can be synthesized from appropriate starting materials such as α-bromoketones and thiourea under basic conditions, leading to the formation of the desired thiophene structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-amino-thiophenes. For example, derivatives have shown significant inhibitory effects on various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 2.7 μM against HSET (KIFC1), a protein critical for cancer cell survival due to its role in centrosome clustering . This suggests that this compound may exhibit similar properties.

Cannabinoid Receptor Binding

Research indicates that thiophene-based compounds can interact with cannabinoid receptors. Binding affinity studies revealed that related compounds had Ki-values of 3.3 nM for CB2 and 1.0 μM for CB1 receptors . This interaction suggests potential therapeutic applications in pain management and neuroprotection.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The amino and carbonitrile groups facilitate interactions with specific receptors, potentially modulating their activity.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

Table of Biological Activities

| Activity Type | Related Compound | IC50/Ki Value | Reference |

|---|---|---|---|

| Anticancer | HSET Inhibition | 2.7 μM | |

| Cannabinoid Binding | CB2 Receptor | 3.3 nM | |

| Cannabinoid Binding | CB1 Receptor | 1.0 μM |

Case Study: Anticancer Activity

In a recent study focusing on thieno[2,3-d]pyrimidine derivatives, researchers synthesized several compounds based on the thiophene scaffold that exhibited potent anticancer activity against various cell lines. The study utilized high-throughput screening methods to evaluate the efficacy of these compounds, revealing that modifications to the thiophene ring significantly influenced biological activity .

常见问题

Basic Research Questions

Q. What is the role of 2-amino-4-methyl-5-propylthiophene-3-carbonitrile as a precursor in heterocyclic synthesis?

- Methodological Answer : The compound’s α-enaminonitrile structure (amino and carbonitrile groups at positions 2 and 3 on the thiophene ring) enables its use as a precursor for synthesizing heterocycles like azo-thienopyrimidines and thienothiazines. For example, refluxing with aliphatic acids (e.g., formic or acetic acid) for 6 hours facilitates cyclization reactions to generate these derivatives .

Q. How can researchers confirm the structural integrity of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement via SHELXL and validation using tools like PLATON (for checking hydrogen bonding, torsion angles, and steric clashes) ensure structural accuracy. Cross-referencing with spectroscopic data (NMR, IR) is critical to resolve ambiguities .

Q. What are standard protocols for synthesizing derivatives of this compound?

- Methodological Answer : A typical approach involves refluxing the compound with arylidenemalononitriles in pyridine for 6 hours, followed by neutralization with 10% HCl. Recrystallization from ethanol-DMF (3:1) yields pure derivatives. Monitoring reaction progress via TLC ensures optimal conversion .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Beyond NMR (¹H/¹³C) and IR, mass spectrometry (HRMS) confirms molecular weight. XRD (powder or single-crystal) provides crystallographic data, while UV-Vis spectroscopy can probe electronic transitions in conjugated systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of thienopyrimidine derivatives?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. pyridine), temperature (reflux vs. microwave-assisted heating), and catalyst loading (e.g., p-toluenesulfonic acid) can improve yields. Design of Experiments (DoE) with response surface methodology identifies optimal parameters .

Q. What strategies resolve contradictions in crystallographic data for derivatives with bulky substituents?

- Methodological Answer : For sterically hindered derivatives, high-resolution data (≤1.0 Å) and twin refinement in SHELXL improve model accuracy. Discrepancies in bond angles or torsions may require re-examination of hydrogen bonding or disorder modeling using OLEX2 or Coot .

Q. How do substituents on the thiophene ring influence intermolecular interactions in crystal packing?

- Methodological Answer : Substituents like methyl and propyl groups alter van der Waals interactions and π-stacking. Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions, while packing diagrams (Mercury software) visualize how bulky groups reduce density and increase void volumes .

Q. What computational methods predict the electronic properties of this compound’s derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Molecular dynamics simulations (e.g., AMBER) assess stability in biological environments, correlating with experimental UV-Vis and cyclic voltammetry data .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。